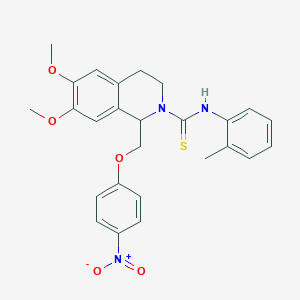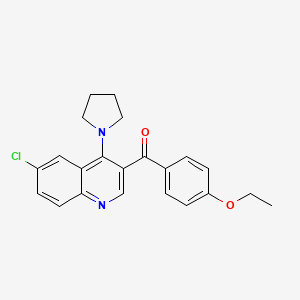
N-(pyridin-4-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-ylmethyl)thiourea is a thiourea derivative containing a pyridine ring. This compound is known for its versatility in coordination chemistry due to the presence of nitrogen and sulfur donor atoms. It is often employed in the synthesis of metal complexes with various structures and properties.
Mecanismo De Acción
Target of Action
N-(pyridin-4-ylmethyl)thiourea, also known as 1-(pyridin-4-ylmethyl)thiourea, is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been the focus of attention in the field of organic synthesis due to their diverse biological applications . .
Mode of Action
Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties
Pharmacokinetics
A study on the pharmacokinetics of thiourea derivatives in rats has shown that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry .
Análisis Bioquímico
Biochemical Properties
N-(pyridin-4-ylmethyl)thiourea has been shown to interact with various enzymes and proteins. For instance, thiourea derivatives have been found to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These interactions can influence biochemical reactions, potentially leading to various biological effects .
Cellular Effects
Thiourea derivatives have been shown to exhibit antibacterial and antioxidant potentials . These properties suggest that this compound could influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiourea derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
Studies on thiourea derivatives suggest that these compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on thiourea derivatives suggest that these compounds can have toxic or adverse effects at high doses
Metabolic Pathways
Thiourea derivatives are known to interact with various enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(pyridin-4-ylmethyl)thiourea can be synthesized through a simple condensation reaction between pyridine-4-carboxaldehyde and thiourea in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium at ambient temperature, yielding the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves the reaction of pyridine-4-carboxaldehyde with thiourea under controlled conditions. The process is optimized to ensure high yield and purity of the product, making it suitable for various applications in coordination chemistry and material science .
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-4-ylmethyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(pyridin-4-ylmethyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the synthesis of dyes, elastomers, and other materials.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler analog with similar sulfur and nitrogen donor properties.
N-(pyridin-4-yl)pyridin-4-amine: Contains a similar pyridine ring but lacks the thiourea group.
N-(pyridin-4-ylmethyl)thiourea derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a thiourea group, providing both nitrogen and sulfur donor atoms. This dual functionality enhances its versatility in forming metal complexes and its potential biological activities.
Propiedades
IUPAC Name |
pyridin-4-ylmethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-7(11)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXNMMNVVJTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2693468.png)

![N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)

![2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2693475.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)

![N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2693480.png)

![N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2693483.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)
![4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2693486.png)
![5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2693489.png)
